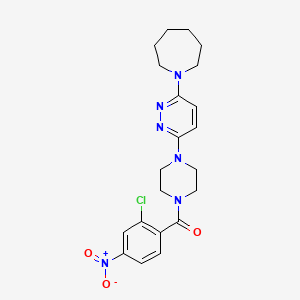

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, including condensation, cycloalkylation, and refluxing with specific reagents. For instance, the synthesis process might start from basic chemical structures, undergoing transformations through reactions with thiourea, aromatic aldehydes, or phosphorus oxychloride, to yield novel derivatives with potential biological activities (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through crystallographic studies, revealing the significance of hydrogen bonding patterns and the molecular conformation. These studies are essential for understanding the compound's three-dimensional arrangement and its implications for chemical behavior and interaction (Balderson et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of novel derivatives with various functional groups. The reactions include nucleophilic substitution, condensation with aldehydes, and cycloalkylation, demonstrating the compound's versatility in chemical synthesis (Gaby et al., 2003).

Scientific Research Applications

1. Structural and Molecular Analysis

A study by Eckhardt et al. (2020) focused on the structural characterization of a similar compound, which is a side product in the synthesis of a new class of anti-tuberculosis drug candidates. This research emphasizes the importance of understanding the molecular structure of such compounds for drug development (Eckhardt et al., 2020).

2. Anticancer and Antituberculosis Potential

A related compound was synthesized and evaluated for its anticancer and antituberculosis activities. Some of the synthesized derivatives showed significant activity against tuberculosis and cancer cells, highlighting the potential therapeutic applications of such compounds (Mallikarjuna et al., 2014).

3. Anticonvulsant Properties

Georges et al. (1989) investigated the crystal structures of three anticonvulsant compounds with structural similarities. This study provides insight into the potential use of such compounds in the treatment of convulsive disorders (Georges et al., 1989).

4. Antimicrobial Activity

Patel et al. (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives. The results showed variable and modest activity against bacteria and fungi, suggesting the potential for these compounds in antimicrobial therapies (Patel et al., 2011).

5. Anti-Diabetic Drug Development

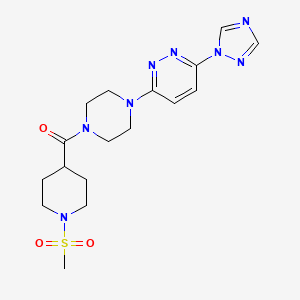

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines for anti-diabetic medication development. These compounds were evaluated for their Dipeptidyl peptidase-4 inhibition potentials, showing promise as anti-diabetic drugs (Bindu et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .

Mode of Action

The compound interacts with the bacterium, inhibiting its growth and proliferation .

Biochemical Pathways

The compound likely affects the biochemical pathways that are essential for the survival and replication of Mycobacterium tuberculosis .

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Some of the most active compounds were found to be more active with IC90 values ranging from 3.73 to 4.00 μM .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O3/c22-18-15-16(28(30)31)5-6-17(18)21(29)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-1-2-4-10-25/h5-8,15H,1-4,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMSOMAWPHNFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)

![7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2480786.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)

![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)